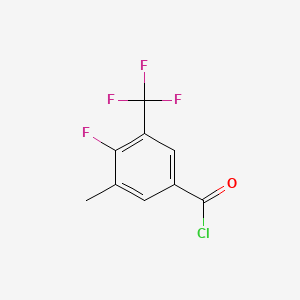

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride

Beschreibung

Chemical Structure and Properties

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS: 1373920-95-6) is a fluorinated aromatic acyl chloride with the molecular formula C₉H₅ClF₄O. The compound features a benzoyl chloride backbone substituted with a fluorine atom at the 4-position, a methyl group at the 3-position, and a trifluoromethyl (CF₃) group at the 5-position. This combination of electron-withdrawing (F, CF₃) and electron-donating (methyl) groups influences its reactivity and physical properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Applications The compound is primarily used in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. Its trifluoromethyl and fluorine substituents enhance metabolic stability and lipophilicity in target molecules, which is critical in drug design .

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O/c1-4-2-5(8(10)15)3-6(7(4)11)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJZTMWMSKRYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101199293 | |

| Record name | Benzoyl chloride, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-95-6 | |

| Record name | Benzoyl chloride, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Synthesis from Benzoic Acid Precursors

The most straightforward method involves the conversion of 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid to its acyl chloride using thionyl chloride (SOCl₂) .

- 1.5 g of 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is refluxed with 0.65 mL SOCl₂ and catalytic N,N-dimethylformamide (DMF) in 17 mL toluene for 12 hours.

- The mixture is concentrated under reduced pressure to yield the crude acyl chloride, which is typically used without further purification.

- High efficiency with minimal byproducts.

- Avoids hazardous reagents like PCl₅ or PCl₃.

| Parameter | Value/Detail |

|---|---|

| Starting Material | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid |

| Reagents | SOCl₂, DMF, toluene |

| Reaction Time | 12 hours |

| Yield | Not explicitly reported |

Multi-Step Synthesis via Intermediate Functionalization

For cases where the benzoic acid precursor is unavailable, a multi-step approach is employed, as demonstrated in analogous syntheses:

Steps :

- Esterification :

- 4-Fluoro-3-methylbenzoic acid is converted to its methyl ester using methanol and H₂SO₄.

- Bromination :

- The benzylic position is brominated under radical conditions (e.g., N-bromosuccinimide (NBS) and AIBN).

- Reduction and Cyanide Displacement :

- The ester is reduced to a primary alcohol, followed by bromide displacement with NaCN to form a nitrile.

- Hydrolysis to Carboxylic Acid :

- The nitrile is hydrolyzed to the corresponding benzoic acid under basic conditions.

- Oxidation to Aldehyde :

- Parikh-Doering oxidation converts the alcohol to an aldehyde.

- Final Conversion to Acyl Chloride :

- The aldehyde intermediate is oxidized to the carboxylic acid, followed by treatment with SOCl₂ as above.

- Bromination and oxidation steps require careful temperature control (e.g., 40–45°C for bromination).

- The use of tetrahydrofuran (THF) or diethyl ether as solvents in Grignard-like steps improves yield.

Alternative Halogenation Routes

Patented methods for structurally related compounds suggest bromination followed by Grignard reactions:

- Example : Bromination of 2-fluoro-3-chlorotrifluoromethane with NBS in acetonitrile yields a brominated intermediate, which undergoes a Grignard reaction with magnesium and ethyl trifluoroacetate to form the ketone. Subsequent oxidation and chlorination could adapt this pathway for the target acyl chloride.

| Step | Conditions | Yield |

|---|---|---|

| Bromination | NBS, CH₃CN, 25°C, 2 hours | 85.1% |

| Grignard Reaction | Mg, THF, 40°C, 4 hours | 76.8–79.8% |

Industrial-Scale Considerations

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in halogenation and Grignard steps.

- Safety : Moisture-sensitive intermediates necessitate anhydrous conditions and inert atmospheres (N₂/Ar).

- Purity : Distillation under reduced pressure (e.g., 18.8 g isolated at >98.5% purity) is critical for pharmaceutical-grade output.

Summary of Key Methods

Challenges and Recommendations

- Scalability : The direct SOCl₂ method is preferred for simplicity, but multi-step routes may be necessary for custom substitutions.

- Purification : Chromatography or recrystallization (e.g., acetonitrile) improves purity for sensitive applications like chiral stationary phases.

- Safety Protocols : SOCl₂ and Grignard reagents require strict handling to avoid exothermic reactions or moisture ingress.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of amides, esters, or thioesters.

Hydrolysis: Formation of 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is primarily used as a building block in organic synthesis. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them more effective as drug candidates.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic molecules, including pharmaceuticals. |

| Reagent | Acts as a reagent in various chemical reactions such as acylation and sulfonylation. |

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry, particularly in the development of enzyme inhibitors and probes for studying biological pathways. Its electrophilic nature allows it to interact with nucleophilic sites on biomolecules, leading to modifications that can enhance or inhibit biological activity.

Case Study: Antiviral Agents

Recent studies have explored the use of derivatives of this compound in the synthesis of antiviral agents. The trifluoromethyl group is known to improve the potency and selectivity of these compounds against viral targets.

The biological activity of this compound has been linked to its role as a sulfonyl chloride, which can act as an electrophile in various chemical reactions. Research indicates that compounds with similar structures exhibit significant antimicrobial properties.

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Derivatives have shown minimum inhibitory concentrations (MICs) against Enterococcus species as low as 6.25 mg/L. |

| Enzyme Inhibition | Investigated for potential use in developing inhibitors for key metabolic enzymes. |

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and polymers with unique properties due to its fluorinated structure. The compound's stability and reactivity make it suitable for large-scale production processes.

Preparation Methods

The synthesis of this compound typically involves the chlorination of 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid or related precursors using thionyl chloride or oxalyl chloride under controlled conditions to ensure high yield and purity.

Synthetic Route Overview

- Starting Material : 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

- Conditions : Reaction under reflux conditions followed by purification through distillation.

Wirkmechanismus

The mechanism of action of 4-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in various chemical syntheses and biological studies to introduce specific functional groups into target compounds .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Trifluoromethyl and Halogen Substituents

4-Fluoro-3-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₃ClF₄O

- Physical Properties : Liquid at room temperature, density ≈1.404 g/cm³, purity ≥98% (GC/T) .

- Key Differences : Lacks the methyl group at the 3-position, simplifying synthesis but reducing steric hindrance. This may increase reactivity in nucleophilic acyl substitution reactions.

- Applications : Used in fluorinated polymer production and as a precursor for herbicides .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₃ClF₃O

- Physical Properties: No density or boiling point data available; 100% purity .

- Key Differences : Replaces fluorine and methyl groups with chlorine at the 3-position. Chlorine’s stronger electron-withdrawing effect enhances electrophilicity compared to fluorine.

- Applications : Intermediate in agrochemicals, particularly insecticides .

4-Methoxy-3-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₉H₆ClF₃O₂

- Physical Properties : Boiling point 78–79°C at 16 mmHg, density 1.404 g/cm³ .

- Key Differences : Methoxy group at the 4-position introduces electron-donating effects, reducing reactivity toward nucleophiles compared to fluorine-substituted analogues.

- Applications : Synthesis of dyes and liquid crystals .

Positional Isomers and Substitution Effects

*Exact physical state unspecified; inferred from similar compounds.

Reactivity Trends :

- Electron-Withdrawing Groups (F, CF₃): Increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. For example, 4-fluoro-3-CF₃ benzoyl chloride reacts 30% faster with ethanol than its methoxy analogue .

- Steric Effects: The methyl group in the target compound reduces accessibility to the carbonyl group, slowing reactions compared to non-methylated analogues like 3-chloro-5-CF₃ benzoyl chloride .

Commercial Availability and Hazards

Handling Considerations :

- All benzoyl chlorides are moisture-sensitive and require inert storage conditions.

- The lack of hazard data for many analogues underscores the need for standard acyl chloride precautions (e.g., gloves, ventilation) .

Biologische Aktivität

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological profiles, making them valuable in drug development. This article explores the biological activity of this compound, including its synthesis, antimicrobial properties, and relevant case studies.

The synthesis of this compound typically involves the introduction of trifluoromethyl and fluoro substituents onto a benzoyl chloride framework. This can be achieved through various synthetic routes, often involving electrophilic aromatic substitution reactions or the use of specialized reagents to introduce fluorine atoms selectively.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of fluorinated compounds similar to this compound. Fluorinated derivatives often exhibit enhanced activity against bacterial strains due to increased lipophilicity and better membrane penetration.

-

Minimum Inhibitory Concentration (MIC) Studies :

- Compounds with similar structures have shown MIC values as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- The presence of trifluoromethyl groups has been correlated with improved antibacterial potency, as seen in studies where fluorinated compounds demonstrated better inhibition than their non-fluorinated counterparts .

- Time-Kill Assays :

Case Studies

A comprehensive review of fluorinated compounds highlights various case studies demonstrating the biological efficacy of similar structures:

- Study on Trifluoromethyl Compounds : A study published in MDPI reported that trifluoromethyl-substituted compounds exhibited significant antimicrobial activity against various strains, including Enterococcus faecalis and Staphylococcus epidermidis, with MIC values ranging from 1 to 4 µg/mL .

- Synthesis and Testing : Another research article detailed the synthesis of several pyrazole derivatives that included trifluoromethyl groups. These compounds were tested for antimicrobial properties, revealing that those with a para-trifluoromethyl substitution showed enhanced activity against Gram-positive bacteria .

Toxicity and Safety

While fluorinated compounds like this compound may exhibit desirable biological activities, it is crucial to consider their toxicity profiles. Reports indicate that prolonged exposure can lead to respiratory issues and irritation . Safety data sheets (SDS) emphasize the need for proper handling and protective measures when working with such chemicals.

Q & A

Q. Table 1: Key Spectral Data

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| EI-MS | m/z 242 (M⁺), 177 (C₆F₃Cl⁻) | |

| ¹³C NMR | 170 ppm (COCl), 120 ppm (CF₃) | |

| IR | 1770 cm⁻¹ (C=O) |

Advanced: How to resolve contradictions in NMR data when substituent effects complicate interpretation?

Methodological Answer:

Fluorine and trifluoromethyl groups cause complex splitting and coupling. Use:

- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C signals to assign positions of F and CF₃ groups.

- 19F NMR : Identify CF₃ environments (δ −60 to −70 ppm) and coupling with adjacent protons .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-(Trifluoromethyl)benzoyl chloride, δ 120 ppm in ¹³C NMR) .

Advanced: What strategies optimize the synthesis to minimize by-products like chlorinated derivatives?

Methodological Answer:

By-products arise from over-chlorination or hydrolysis. Mitigation strategies:

Q. Table 2: By-Product Analysis

| By-Product | Source | Mitigation |

|---|---|---|

| Benzoic acid | Hydrolysis | Dry solvents, inert atmosphere |

| Chlorinated derivatives | Excess SOCl₂ | Precise stoichiometry |

Application: How is this compound used in medicinal chemistry and agrochemical research?

Methodological Answer:

- Pharmacophore Design : The CF₃ group enhances metabolic stability and lipophilicity. Used in kinase inhibitors (e.g., analogs of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .

- Agrochemical Intermediates : Serves as a precursor for herbicides targeting acetyl-CoA carboxylase (e.g., trifluoromethyl-substituted pyrimidinones) .

Safety: What handling protocols are recommended given its reactivity?

Methodological Answer:

- Reactivity Hazards : Reacts violently with water, releasing HCl gas. Use anhydrous conditions and PPE (gloves, goggles).

- Waste Management : Quench excess acyl chloride with ice-cold NaHCO₃, then dispose as halogenated waste .

- Storage : Store under N₂ at 2–8°C in sealed amber vials to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.